4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is a compound of significant interest in the field of medicinal and agricultural chemistry. The presence of the difluoromethyl group in its structure enhances its biological activity and metabolic stability, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates. This method allows for the regioselective introduction of the difluoromethyl group at the meta- or para-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often relies on metal-based methods that can transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes. These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF₂H for the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur. Novel non-ozone depleting difluorocarbene reagents have also been employed for X–H insertion reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the difluoromethylation of pyridines can yield various difluoromethylated pyridine derivatives with enhanced biological activity .
Scientific Research Applications
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules with potential pharmaceutical applications.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential as a therapeutic agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding. This interaction can modulate the biological and physiological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A structurally similar compound with fungicidal activity.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds share the difluoromethyl group and exhibit similar biological activities.
Uniqueness
4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which enhances its biological activity and metabolic stability. This makes it a valuable compound for various applications in medicinal and agricultural chemistry .
Properties
IUPAC Name |
4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-4(7(9)10)5(3-11-6)8(12)13/h2-3,7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTMCDFOHROKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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